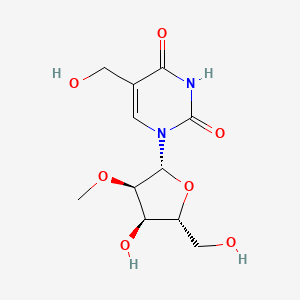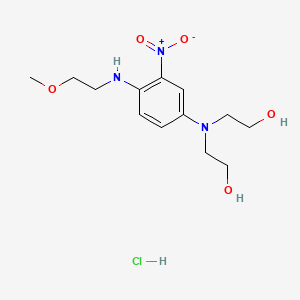![molecular formula C13H19N3 B3301573 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine CAS No. 910552-63-5](/img/structure/B3301573.png)
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine
Vue d'ensemble
Description
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine is a synthetic organic compound with the molecular formula C13H19N3. It belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by its unique structure, which includes a fused imidazole and pyridazine ring system, substituted with dimethyl and pentan-3-yl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-dimethylimidazo[1,2-b]pyridazine with pentan-3-yl bromide in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine involves its interaction with molecular targets such as kinases. It has been shown to inhibit the activity of TAK1 kinase, a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound can modulate various signaling pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the core imidazo[1,2-b]pyridazine structure but differ in their substituents, leading to variations in their biological activities and applications.
TAK1 inhibitors: Other TAK1 inhibitors, such as takinib, have been compared to 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine in terms of their potency and efficacy.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its inhibitory activity against TAK1 kinase. This makes it a promising candidate for further research and development in therapeutic applications .
Propriétés
IUPAC Name |
2,6-dimethyl-8-pentan-3-ylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-5-11(6-2)12-7-9(3)15-16-8-10(4)14-13(12)16/h7-8,11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLDXBUBHKWYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NN2C1=NC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739142 | |
| Record name | 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910552-63-5 | |
| Record name | 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3301500.png)
![[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3301508.png)

![tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B3301540.png)


![Benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-](/img/structure/B3301559.png)



![[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B3301590.png)
